molecular formula C18H16N2 B14009105 4-[3-(4-aminophenyl)phenyl]aniline

4-[3-(4-aminophenyl)phenyl]aniline

Cat. No.: B14009105
M. Wt: 260.3 g/mol
InChI Key: BOVVHULZWVFIOX-UHFFFAOYSA-N
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Description

It is a white or light brown powder with a melting point of 242-244°C and a boiling point of 484.2°C at 760 mmHg . This compound is known for its stability under normal temperature and pressure conditions and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-[3-(4-aminophenyl)phenyl]aniline is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under mild conditions, making it a versatile and widely used method in organic synthesis.

Another method involves the Friedel-Crafts reaction, where aniline derivatives are reacted with aldehydes in the presence of a Brönsted acidic ionic liquid as a catalyst . This method is advantageous as it is metal- and solvent-free, making it more environmentally friendly.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-aminophenyl)phenyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amines.

Scientific Research Applications

4-[3-(4-aminophenyl)phenyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(4-aminophenyl)phenyl]aniline involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    4-aminophenylboronic acid pinacol ester: Used in similar coupling reactions.

    3-[(4-aminophenyl)sulfonyl]aniline: Another derivative with different functional groups.

    5″-(4′-amino-[1,1′-biphenyl]-4-yl)-[1,1′4′,1″3″,1‴4‴,1′′′′-quinquephenyl]-4,4′′′′-diamine: A more complex derivative with extended aromatic systems.

Uniqueness

4-[3-(4-aminophenyl)phenyl]aniline is unique due to its stability, versatility in chemical reactions, and wide range of applications. Its ability to undergo various types of reactions under mild conditions makes it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

4-[3-(4-aminophenyl)phenyl]aniline

InChI

InChI=1S/C18H16N2/c19-17-8-4-13(5-9-17)15-2-1-3-16(12-15)14-6-10-18(20)11-7-14/h1-12H,19-20H2

InChI Key

BOVVHULZWVFIOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Origin of Product

United States

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